
Ácido 5-fenil-1,2,4-oxadiazol-3-carboxílico, sal de litio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt: is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and antiviral properties. It is being investigated for its ability to inhibit the growth of certain pathogens .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. They have shown activity against a range of diseases, including bacterial infections and cancer .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals .
Safety and Hazards
Mecanismo De Acción
Target of Action
Mode of Action
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This could potentially influence their interaction with biological targets.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may have potential effects on microbial cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of benzohydroxamic acid with lithium carbonate under reflux conditions . The reaction proceeds through the formation of an intermediate nitrile oxide, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound often involves the use of high-throughput synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products: The major products formed from these reactions include substituted oxadiazoles, reduced heterocycles, and functionalized phenyl derivatives .
Comparación Con Compuestos Similares
- 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
- 5-Phenyl-1,2,3-oxadiazole-4-carboxylic acid
- 5-Phenyl-1,2,5-oxadiazole-3-carboxylic acid
Comparison: Compared to these similar compounds, 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, lithium salt exhibits unique properties due to the specific arrangement of nitrogen and oxygen atoms in the oxadiazole ring. This arrangement influences its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
lithium;5-phenyl-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.Li/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNKGMCSDPQLDR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=NC(=NO2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2454025.png)
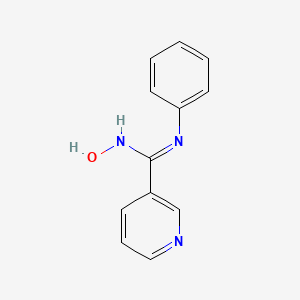
![(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2454030.png)


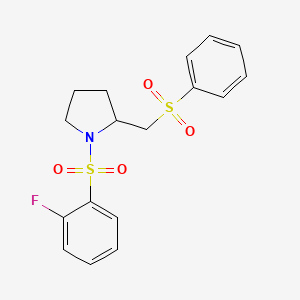
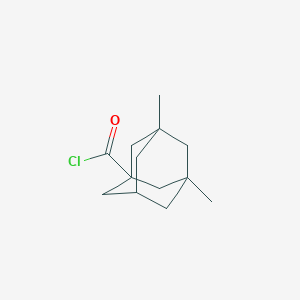
![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454038.png)
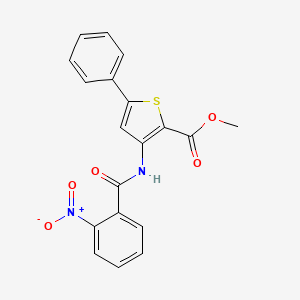
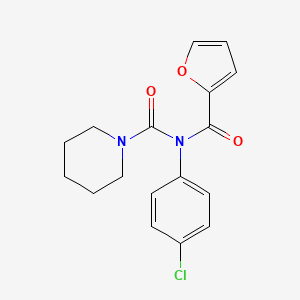
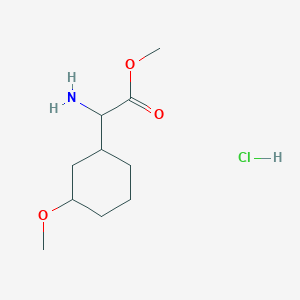

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2454047.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol](/img/structure/B2454048.png)
